Strobane vs. Toxaphene and Thiodan: Acute Mammalian Toxicity (LD50)
Strobane exhibits an acute oral LD50 of 200 mg/kg in rats, classifying it as highly hazardous (WHO Class Ib) . In contrast, the closely related analog toxaphene demonstrates a substantially higher acute oral toxicity in rats, with reported LD50 values of 80-90 mg/kg, making it more than twice as potent a mammalian poison on a per-weight basis [1]. This stark difference in acute lethality is a critical differentiator for risk assessment and laboratory safety protocols.
| Evidence Dimension | Acute oral toxicity in rats (LD50) |
|---|---|
| Target Compound Data | 200 mg/kg |
| Comparator Or Baseline | Toxaphene: 80-90 mg/kg |
| Quantified Difference | Strobane is approximately 2.2-2.5 times less acutely toxic than toxaphene by oral ingestion in rats. |
| Conditions | Standard acute oral toxicity assay in rats; LD50 values represent the dose lethal to 50% of the test population. |
Why This Matters
For laboratory procurement, Strobane's lower acute mammalian toxicity relative to toxaphene may present a reduced immediate hazard, influencing handling protocols and safety stock requirements.
- [1] US EPA. Toxaphene (CASRN 8001-35-2). IRIS Toxicological Review. epa.gov. 1998. View Source
